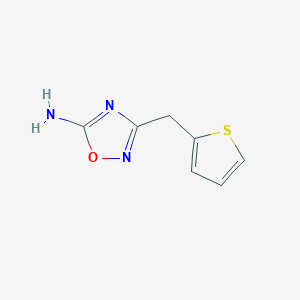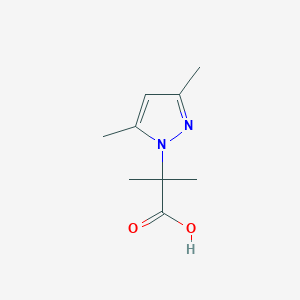![molecular formula C8H12O3 B8499485 (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8499485.png)
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a heterocyclic organic compound that contains a five-membered ring with two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves several synthetic steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting a suitable diene with a diol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves optimized processes to ensure high yield and purity. One such method includes the use of a ticagrelor intermediate, which is prepared through an improved, commercially viable, and industrially advantageous process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to ticagrelor, it plays a role in inhibiting platelet aggregation by blocking the P2Y12 receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, reducing the risk of thrombus formation.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
- 2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Uniqueness: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to serve as a precursor for pharmaceutical agents like ticagrelor highlights its importance in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
FXOFSGSXPYHEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C=CC(C2O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidine-2,4,6-triamine](/img/structure/B8499402.png)
![2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide](/img/structure/B8499410.png)
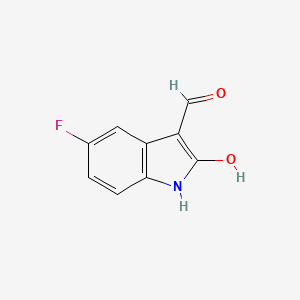
![4-[(Dibenzylcarbamoyl)amino]benzoic acid](/img/structure/B8499418.png)
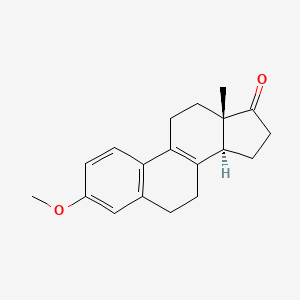
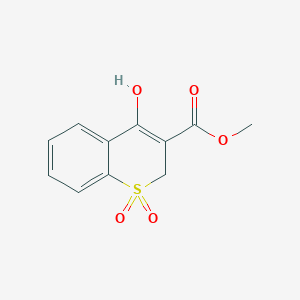

![5-Aminobenzo[f][1,7]naphthyridin-8-ol](/img/structure/B8499445.png)
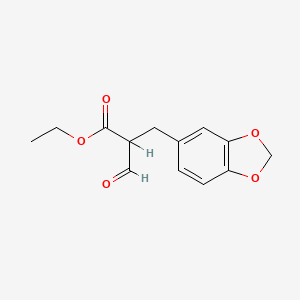


![2-Chloro-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B8499476.png)
